molecular formula C21H19F3N2O3 B11267770 Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate

Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B11267770
M. Wt: 404.4 g/mol
InChI Key: REVCFYVRGSLPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a trifluoromethyl group, and an ethyl ester functional group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a condensation reaction between aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Ethyl Ester: The ethyl ester functional group can be introduced through esterification reactions using ethanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the ethyl ester group can undergo hydrolysis to release the active quinoline derivative, which can then exert its biological effects.

Comparison with Similar Compounds

Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, which are known for their antimalarial properties.

    Trifluoromethylated Compounds: Compounds with a trifluoromethyl group, such as fluoxetine and efavirenz, which are used as pharmaceuticals.

    Ethyl Ester Derivatives: Compounds with an ethyl ester functional group, such as ethyl acetate and ethyl butyrate, which are used as solvents and flavoring agents.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H19F3N2O3

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 8-methyl-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H19F3N2O3/c1-3-29-20(28)16-18(14-9-6-7-12(2)17(14)26-19(16)27)25-11-13-8-4-5-10-15(13)21(22,23)24/h4-10H,3,11H2,1-2H3,(H2,25,26,27)

InChI Key

REVCFYVRGSLPMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.